molecular formula C43H30 B12536882 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene CAS No. 666260-27-1

2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene

Katalognummer: B12536882
CAS-Nummer: 666260-27-1
Molekulargewicht: 546.7 g/mol
InChI-Schlüssel: YLXQMULYAJZXKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a fluorene core substituted with anthracene groups at the 2 and 7 positions, and two methyl groups at the 9 position. The presence of these substituents imparts distinctive photophysical and electrochemical properties to the molecule.

Vorbereitungsmethoden

The synthesis of 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of anthracene with a halogenated fluorene precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene is primarily based on its photophysical properties. The compound can absorb light and undergo intramolecular charge transfer, leading to fluorescence emission. This property is utilized in various applications, including sensing and imaging. The molecular targets and pathways involved include interactions with specific biomolecules or materials that can quench or enhance its fluorescence .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene include other anthracene-based derivatives such as:

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)anthracene
  • 9,10-bis(phenylethynyl)anthracene

These compounds share similar structural features but differ in their substituents and resulting properties. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical characteristics .

Eigenschaften

CAS-Nummer

666260-27-1

Molekularformel

C43H30

Molekulargewicht

546.7 g/mol

IUPAC-Name

9-(7-anthracen-9-yl-9,9-dimethylfluoren-2-yl)anthracene

InChI

InChI=1S/C43H30/c1-43(2)39-25-31(41-33-15-7-3-11-27(33)23-28-12-4-8-16-34(28)41)19-21-37(39)38-22-20-32(26-40(38)43)42-35-17-9-5-13-29(35)24-30-14-6-10-18-36(30)42/h3-26H,1-2H3

InChI-Schlüssel

YLXQMULYAJZXKU-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=C1C=C(C=C6)C7=C8C=CC=CC8=CC9=CC=CC=C97)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.